molecular formula C13H18FN3O4S2 B6785624 N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-fluoropyridine-3-sulfonamide

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-fluoropyridine-3-sulfonamide

Cat. No.: B6785624
M. Wt: 363.4 g/mol
InChI Key: ZSHABVNJAQVYLA-LLVKDONJSA-N
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Description

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-fluoropyridine-3-sulfonamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a cyclopropylsulfonyl group, a piperidine ring, and a fluoropyridine moiety, making it a subject of interest for various scientific research and industrial applications.

Properties

IUPAC Name

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-fluoropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O4S2/c14-10-6-13(8-15-7-10)22(18,19)16-11-2-1-5-17(9-11)23(20,21)12-3-4-12/h6-8,11-12,16H,1-5,9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHABVNJAQVYLA-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)NS(=O)(=O)C3=CN=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)C2CC2)NS(=O)(=O)C3=CN=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-fluoropyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluoropyridine Moiety: The final step involves the coupling of the fluoropyridine moiety to the sulfonylated piperidine ring using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of scalable reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-fluoropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-fluoropyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group is known to form strong hydrogen bonds with active sites, while the fluoropyridine moiety enhances its binding affinity and specificity. This interaction can inhibit the activity of target enzymes or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-6-chinolincarboxamide: Another compound with a piperidine ring and sulfonamide group, but with different substituents.

    N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-chloropyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5-fluoropyridine-3-sulfonamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

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